6-Bromo-2-chloro-3-methoxybenzaldehyde
Description
6-Bromo-2-chloro-3-methoxybenzaldehyde (C₈H₆BrClO₂, molecular weight 249.35 g/mol) is a halogenated benzaldehyde derivative featuring bromo, chloro, and methoxy substituents at positions 6, 2, and 3, respectively. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors . The methoxy group at position 3 contributes to electronic modulation, balancing electron-withdrawing (Br, Cl) and electron-donating (OCH₃) effects.
Properties
IUPAC Name |
6-bromo-2-chloro-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJNIFJTKXBTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methoxybenzaldehyde typically involves the electrophilic aromatic substitution of a suitable benzene derivative. One common method is the bromination and chlorination of 3-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 6-Bromo-2-chloro-3-methoxybenzoic acid.
Reduction: 6-Bromo-2-chloro-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-chloro-3-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde (C₈H₇BrO₃, 231.04 g/mol)
- Substituents : Hydroxy (-OH) at position 2 instead of chloro (-Cl).
- Reactivity : The hydroxyl group increases acidity (pKa ~10–12) and enables hydrogen bonding, enhancing solubility in polar solvents. However, it may limit stability under acidic conditions compared to the chloro analog .
- Synthesis : Prepared via hydrolysis of 2-acetoxy-3-methoxy-6-bromobenzaldehyde with 6N HCl, achieving 99% yield, suggesting efficient deprotection strategies for hydroxylated derivatives .
Methyl 2-amino-6-bromo-3-methoxybenzoate (C₁₈H₁₂BrF₃N₂O₃, 441.21 g/mol)
- Substituents: Amino (-NH₂) and ester (-COOCH₃) groups replace the aldehyde and chloro groups.
- Properties: The ester and amino groups increase molecular weight and alter reactivity. The amino group facilitates nucleophilic substitutions, while the ester is less electrophilic than an aldehyde, reducing condensation reactivity .
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (C₁₆H₁₃BrClN₃O₃S₂, 474.78 g/mol)
- Substituents : Complex heterocyclic benzodithiazine core with hydrazine and sulfone groups.
- Properties : The extended conjugated system and hydrogen-bonding capacity (from -OH and -N=CH-) contribute to a high melting point (330–331°C dec.) and distinct IR peaks (C=N: 1610 cm⁻¹; SO₂: 1160 cm⁻¹) .
Physical and Spectral Data Comparison
Biological Activity
6-Bromo-2-chloro-3-methoxybenzaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H6BrClO2. Its structure features a bromine atom, a chlorine atom, and a methoxy group attached to a benzaldehyde moiety. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity. This mechanism is crucial for its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of benzaldehyde have been tested for their ability to disrupt bacterial cell walls, leading to cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property makes it a candidate for further development in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-3-fluoro-2-methoxybenzaldehyde | Contains fluorine instead of chlorine | Antimicrobial and anticancer |
| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | Different halogen substitution | Potential enzyme inhibitor |
| 6-Bromo-2-chloro-3-methoxyphenylboronic acid | Boronic acid derivative | Used in targeted drug delivery |
This table illustrates how variations in halogen substitution can influence the biological activity and applicability of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
